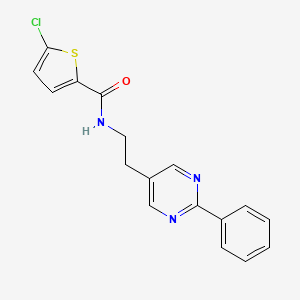
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A Suzuki cross-coupling reaction has been observed in the synthesis of similar compounds . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .
Molecular Structure Analysis
The molecular structure of “5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide” is complex and offers potential applications in various fields due to its unique properties. The structure of a similar compound has been analyzed using X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide” are complex and involve multiple steps . The reactions often involve the use of a Suzuki cross-coupling reaction .
Scientific Research Applications
Anticoagulant Activity
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide: acts as an inhibitor of blood coagulation factor Xa. This property makes it relevant for the prophylaxis and treatment of thromboembolic diseases, including:
- Pulmonary Embolism and Deep Venous Thrombosis : Preventing or treating blood clots in the lungs and deep veins .
Neuroprotection
Recent studies have explored the neuroprotective effects of this compound. Specifically:
- Astrocyte Hypoxia/Reoxygenation (H/R) Injury : Compound 1 (5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide) has shown promise in protecting astrocytes during hypoxic and reoxygenation conditions. It targets the PYGB protein, suggesting potential therapeutic applications for hypoxic-ischemic diseases .
Antimicrobial Properties
Among the synthesized derivatives, compound 12 demonstrated significant inhibitory effects against various microorganisms:
- Staphylococcus aureus This antimicrobial activity highlights its potential in combating bacterial infections .
Structural Insights
The crystal structure of Factor Xa in complex with 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide provides valuable insights for drug design and optimization. Understanding the binding interactions can guide further research and development .
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.
Mode of Action
It is known that it interacts with its target, coagulation factor x . The interaction of the compound with its target may lead to changes in the function of the protein, potentially influencing the coagulation cascade .
Biochemical Pathways
Given its target, it is likely that it influences the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .
Result of Action
Given its target, it is likely that it influences the function of coagulation factor x, potentially affecting the coagulation cascade and the formation of blood clots .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
properties
IUPAC Name |
5-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMKYNSNZODHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide](/img/structure/B2424923.png)
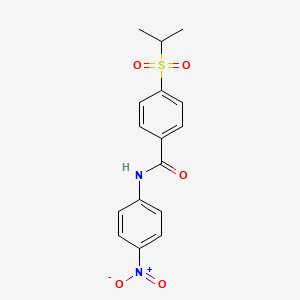


![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
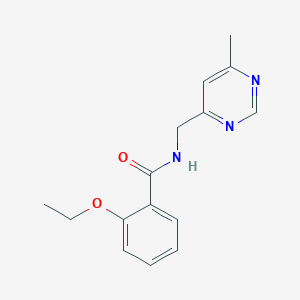
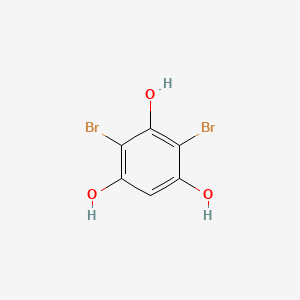

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)

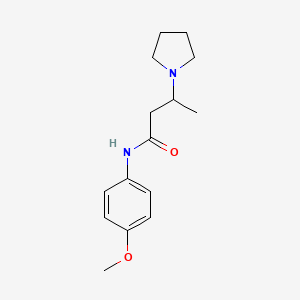
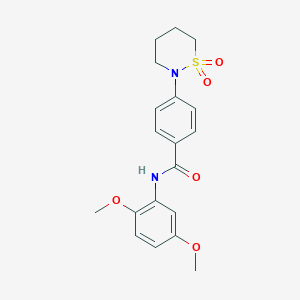

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)